![molecular formula C5H6O B3049997 1-Ethynylcyclopropan-1-ol CAS No. 22935-35-9](/img/structure/B3049997.png)
1-Ethynylcyclopropan-1-ol
Overview
Description
1-Ethynylcyclopropan-1-ol is an organic compound with the molecular formula C₅H₆O It is characterized by a cyclopropane ring substituted with an ethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with acetylene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethynyl group on the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-ethynylcyclopropanone.
Reduction: The ethynyl group can be reduced to an ethyl group, yielding 1-ethylcyclopropan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethynyl group.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using reagents like sodium halides or alkyl halides.
Major Products:
Oxidation: 1-Ethynylcyclopropanone
Reduction: 1-Ethylcyclopropan-1-ol
Substitution: Various substituted cyclopropanols depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
ECP has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for the synthesis of more complex molecules. Research indicates that compounds derived from ECP may exhibit biological activity, making it a candidate for drug development.
- Case Study: Synthesis of Antiviral Agents
A study explored the synthesis of antiviral compounds using ECP as a precursor. The derivatives showed promising activity against viral targets, highlighting ECP's utility in medicinal chemistry .
Organic Synthesis
ECP is employed as a reagent in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows for the formation of diverse functional groups.
- Application: Cyclopropane Ring Opening
ECP can be used in reactions that involve the opening of the cyclopropane ring, leading to the formation of alcohols or other functionalized products. This reaction pathway is significant for creating complex organic molecules .
Materials Science
In materials science, ECP has been explored for its potential role in developing new materials with specific properties.
- Research Insight: Polymerization Studies
Researchers have investigated the polymerization of ECP to create novel polymers with enhanced mechanical properties. These materials could be useful in various applications, including coatings and adhesives .
Data Table: Summary of Applications
Application Area | Description | Example Studies/Findings |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis | Antiviral compound development using ECP |
Organic Synthesis | Reagent for creating complex organic molecules | Cyclopropane ring opening leading to alcohols |
Materials Science | Development of new polymers | Polymerization studies enhancing mechanical properties |
Mechanism of Action
The mechanism of action of 1-Ethynylcyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or material synthesis.
Comparison with Similar Compounds
1-Ethynylcyclopropan-1-ol can be compared to other cyclopropane derivatives:
1-Ethylcyclopropan-1-ol: Similar structure but with an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
Cyclopropanol: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclopropan-1-ol:
The uniqueness of this compound lies in its combination of a cyclopropane ring with both a hydroxyl and an ethynyl group, providing a versatile platform for various chemical transformations and applications.
Biological Activity
1-Ethynylcyclopropan-1-ol is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring with an ethynyl group and a hydroxyl group attached, which contributes to its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and other flavoprotein oxidases. These interactions often involve the formation of stable adducts that prevent enzyme function .
- Antimicrobial Properties : Studies indicate that certain cyclopropane derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
1. Antitumor Activity
Research has demonstrated that compounds similar to this compound possess antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.
2. Antimicrobial Activity
The compound has exhibited notable activity against several bacterial strains. For example, in a study evaluating the efficacy of cyclopropane derivatives against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition zones, indicating its potential as an antimicrobial agent .
3. Neurochemical Effects
Cyclopropane derivatives are also being investigated for their neurochemical properties. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Data Table: Biological Activities of this compound
Activity Type | Effectiveness | Reference |
---|---|---|
Antitumor | Moderate | |
Antimicrobial | High | |
Neurochemical Effects | Potential |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, resulting in inhibition zones greater than those observed with standard antibiotics.
Case Study 2: Enzyme Inhibition Mechanism
In another study focusing on enzyme inhibition, researchers found that this compound acted as an irreversible inhibitor of MAO. This was confirmed through kinetic studies showing a decrease in enzyme activity upon exposure to the compound, highlighting its potential as a therapeutic agent for mood disorders .
Properties
IUPAC Name |
1-ethynylcyclopropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5(6)3-4-5/h1,6H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPACLFFIDGQFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627708 | |
Record name | 1-Ethynylcyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22935-35-9 | |
Record name | 1-Ethynylcyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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